
(S)-isopropyl 2-(((R)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-isopropyl 2-((®-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate is a complex organic compound that features a chiral center and a unique combination of functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-isopropyl 2-((®-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Phosphoryl Group: This involves the reaction of phenol derivatives with phosphorus oxychloride (POCl3) under controlled conditions to form the phosphoryl intermediate.
Introduction of the Perfluorophenoxy Group: The perfluorophenoxy group is introduced via a nucleophilic substitution reaction, where the phosphoryl intermediate reacts with perfluorophenol in the presence of a base.
Formation of the Amino Group: The amino group is introduced through a reaction with an appropriate amine, such as isopropylamine, under mild conditions.
Final Coupling: The final step involves coupling the intermediate with (S)-2-bromopropanoate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-isopropyl 2-((®-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphoryl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOMe in methanol, KOtBu in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
(S)-isopropyl 2-((®-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (S)-isopropyl 2-((®-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can form covalent bonds with active site residues, while the perfluorophenoxy group can enhance binding affinity through hydrophobic interactions. This dual interaction can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluorotoluene: An organic compound with similar fluorinated aromatic structure, used as a solvent and intermediate in organic synthesis.
Ethyl 3-(furan-2-yl)propionate: A compound with a similar ester functional group, used as a flavoring agent in the food industry.
Uniqueness
(S)-isopropyl 2-((®-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate is unique due to its combination of a chiral center, phosphoryl group, and perfluorophenoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C18H17F5NO5P |
|---|---|
Poids moléculaire |
453.3 g/mol |
Nom IUPAC |
propan-2-yl 2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C18H17F5NO5P/c1-9(2)27-18(25)10(3)24-30(26,28-11-7-5-4-6-8-11)29-17-15(22)13(20)12(19)14(21)16(17)23/h4-10H,1-3H3,(H,24,26)/t10?,30-/m1/s1 |
Clé InChI |
MIILDBHEJQLACD-ZNVDANPMSA-N |
SMILES isomérique |
CC(C)OC(=O)C(C)N[P@@](=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F |
SMILES canonique |
CC(C)OC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Hydroxy-4-[1-hydroxy-2-(propan-2-ylamino)butyl]phenyl] methanesulfonate](/img/structure/B11820509.png)
![Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, methylester](/img/structure/B11820518.png)
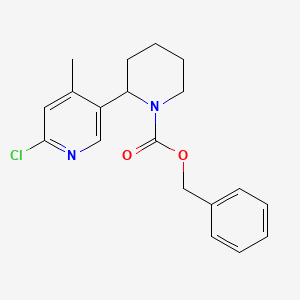
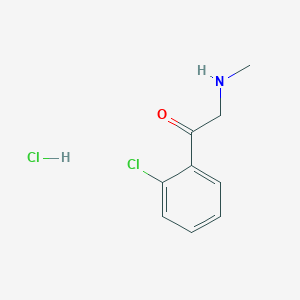
![(E)-but-2-enedioate;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate](/img/structure/B11820532.png)


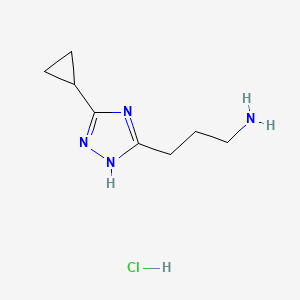

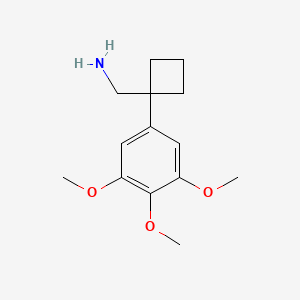
![4-coumaroyl-CoA; (Acyl-CoA); [M+H]+](/img/structure/B11820565.png)
![4-[1-[Amino(ethyl)amino]ethyl]-2-methylphenol;dihydrochloride](/img/structure/B11820573.png)
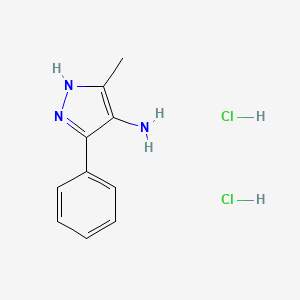
![Ethyl 6-amino-2,3-dihydro-4H-thieno[2,3-b]thiopyran-5-carboxylate 1-oxide](/img/structure/B11820599.png)
